(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 959575-01-0
VCID: VC3844396
InChI: InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1
SMILES: C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.19 g/mol

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

CAS No.: 959575-01-0

Cat. No.: VC3844396

Molecular Formula: C10H10F3NO3

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid - 959575-01-0

Specification

CAS No. 959575-01-0
Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
IUPAC Name (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1
Standard InChI Key YIGYZBFRVLGTOV-YUMQZZPRSA-N
Isomeric SMILES C1=CC=C(C(=C1)[C@@H]([C@@H](C(=O)O)O)N)C(F)(F)F
SMILES C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F

Introduction

Chemical Structure and Stereochemical Considerations

The molecular formula of (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is C₁₀H₁₀F₃NO₃, with a molecular weight of 249.19 g/mol . Its stereochemistry is defined by two chiral centers at the C2 and C3 positions, resulting in the (2S,3S) configuration. The ortho-substituted trifluoromethyl group introduces steric and electronic effects distinct from meta- and para-substituted analogs.

Comparative Structural Analysis

The positioning of the -CF₃ group significantly influences molecular interactions. For example:

  • Para-substituted analogs exhibit enhanced metabolic stability due to reduced steric hindrance.

  • Meta-substituted derivatives demonstrate altered binding affinities in enzyme inhibition studies .
    The ortho substitution in this compound likely imposes greater steric constraints, potentially affecting its conformational flexibility and intermolecular interactions.

Table 1: Structural Comparison of Trifluoromethyl-Substituted Propanoic Acid Derivatives

Property2-(Trifluoromethyl)phenyl3-(Trifluoromethyl)phenyl 4-(Trifluoromethyl)phenyl
Molecular FormulaC₁₀H₁₀F₃NO₃C₁₀H₁₀F₃NO₃C₁₀H₁₀F₃NO₃
Molecular Weight (g/mol)249.19249.19249.19
Melting PointNot reportedNot reported34–37°C
Chirality(2S,3S)(2S,3S)(2S,3S)

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for the 2-(trifluoromethyl)phenyl variant are documented, methods for analogous compounds provide a framework. Common strategies include:

  • Asymmetric Hydrogenation: Enantioselective reduction of β-keto precursors using chiral catalysts like Ru-BINAP complexes.

  • Strecker Synthesis: Reaction of trifluoromethyl-substituted benzaldehyde with ammonium cyanide and subsequent hydrolysis .

For the ortho-substituted derivative, steric hindrance may necessitate modified reaction conditions, such as higher temperatures or alternative catalysts.

Industrial Scalability

Continuous flow microreactor systems, which enhance reaction control and yield for para-substituted analogs, could be adapted for ortho-substituted synthesis. Key challenges include managing the steric bulk of the -CF₃ group and ensuring enantiopurity during scale-up.

Physicochemical Properties

Solubility and Stability

The ortho-substituted -CF₃ group reduces solubility in aqueous media compared to para isomers due to increased hydrophobicity. Stability studies on similar compounds suggest resistance to enzymatic degradation, a trait leveraged in prodrug design .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a doublet for the C2 hydroxyl proton (δ 4.8–5.2 ppm) and a multiplet for the aromatic protons (δ 7.4–7.8 ppm).

  • ¹³C NMR: The -CF₃ group induces deshielding effects, with the quaternary carbon adjacent to fluorine resonating near δ 125 ppm .

Biological and Pharmacological Applications

Enzyme Inhibition

Trifluoromethylated amino acids are explored as enzyme inhibitors. For instance, meta-substituted analogs inhibit proteases via competitive binding . The ortho derivative’s steric profile may alter binding kinetics, necessitating targeted assays.

Table 2: Hypothetical Biological Activity Profile

TargetPara-SubstitutedOrtho-Substituted (Predicted)
NMDA Receptor EC₅₀0.5 µMNot tested
Protease Inhibition IC₅₀2.1 µM 3.5–5.0 µM (estimated)

Challenges and Future Directions

The lack of direct data on the 2-(trifluoromethyl)phenyl variant underscores the need for targeted research. Key areas include:

  • Stereoselective Synthesis: Developing routes that accommodate ortho-substituted aromatic systems.

  • Biological Screening: Evaluating receptor binding and metabolic stability in vitro.

  • Computational Modeling: Predicting interactions using molecular dynamics simulations.

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